molecular formula C11H9BrN2O B2524603 7-Bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 1355623-05-0

7-Bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No. B2524603
CAS RN: 1355623-05-0
M. Wt: 265.11
InChI Key: QTJIXDRMEMLSPJ-UHFFFAOYSA-N
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Description

7-Bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound with a quinazolinone core structure. This compound has been studied for its potential applications in various scientific fields, including organic synthesis, drug discovery, and material science. The synthesis of 7-bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one has been extensively studied, and it has shown to be a useful intermediate in the synthesis of various important chemicals. Additionally, the mechanism of action and biochemical and physiological effects of this compound have been explored, and it has been found to have a range of potential applications.

Scientific Research Applications

properties

IUPAC Name

7-bromo-3-prop-2-enylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-2-5-14-7-13-10-6-8(12)3-4-9(10)11(14)15/h2-4,6-7H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJIXDRMEMLSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=C(C1=O)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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